Cas no 1384677-35-3 (5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride)
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5,8-difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
- 5,8-difluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
- Z1416203177
- 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
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- Inchi: 1S/C9H9F2N.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H
- InChI Key: ROIKAFVLARGFTO-UHFFFAOYSA-N
- SMILES: Cl.FC1=CC=C(C2=C1CCCN2)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 163
- Topological Polar Surface Area: 12
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008921-1g |
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride |
1384677-35-3 | 97% | 1g |
492.45 USD | 2021-06-01 | |
| Alichem | A189008921-5g |
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride |
1384677-35-3 | 97% | 5g |
1,085.40 USD | 2021-06-01 | |
| TRC | B426938-10mg |
5,8-difluoro-1,2,3,4-tetrahydroquinoline hydrochloride |
1384677-35-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B426938-50mg |
5,8-difluoro-1,2,3,4-tetrahydroquinoline hydrochloride |
1384677-35-3 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B426938-100mg |
5,8-difluoro-1,2,3,4-tetrahydroquinoline hydrochloride |
1384677-35-3 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM227117-1g |
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride |
1384677-35-3 | 97% | 1g |
$364 | 2021-08-04 | |
| Chemenu | CM227117-5g |
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride |
1384677-35-3 | 97% | 5g |
$779 | 2021-08-04 | |
| Chemenu | CM227117-1g |
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride |
1384677-35-3 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM227117-5g |
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride |
1384677-35-3 | 97% | 5g |
$*** | 2023-03-30 | |
| A2B Chem LLC | AV45931-10g |
5,8-difluoro-1,2,3,4-tetrahydroquinoline hydrochloride |
1384677-35-3 | 95% | 10g |
$3848.00 | 2024-04-20 |
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Research Brief on 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1384677-35-3): Recent Advances and Applications
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1384677-35-3) is a fluorinated tetrahydroquinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and infectious diseases. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic routes for 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride, emphasizing its efficient preparation via a palladium-catalyzed C-H functionalization strategy. The researchers reported a yield of 78% with high purity (>99%), making it a viable candidate for large-scale production. The compound's structural features, including the difluoro substitution and the tetrahydroquinoline core, were identified as critical for its biological activity.
In terms of pharmacological applications, recent in vitro and in vivo studies have demonstrated the compound's efficacy as a modulator of gamma-aminobutyric acid (GABA) receptors. A preclinical study in rodent models of anxiety and epilepsy showed that 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride exhibited anxiolytic and anticonvulsant effects at low micromolar concentrations. These findings suggest its potential as a lead compound for the development of new GABAergic therapeutics.
Another notable application of this compound is in the field of antimicrobial research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride displayed potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action was linked to the disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence assays.
Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride. Recent pharmacokinetic studies in animal models revealed moderate oral bioavailability (approximately 40%) and a half-life of 3.5 hours, indicating the need for further structural modifications to enhance its drug-like properties. Computational modeling and structure-activity relationship (SAR) studies are currently underway to address these limitations.
In conclusion, 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1384677-35-3) represents a promising scaffold for drug discovery, with demonstrated efficacy in CNS and antimicrobial applications. Ongoing research aims to refine its pharmacological profile and explore its potential in other therapeutic areas. The compound's unique structural and functional attributes position it as a valuable tool for advancing chemical biology and medicinal chemistry research.
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